molecular formula C10H11BrO B142206 2-Bromo-1-phenylbutan-1-one CAS No. 877-35-0

2-Bromo-1-phenylbutan-1-one

Cat. No. B142206
CAS RN: 877-35-0
M. Wt: 227.1 g/mol
InChI Key: NDHOJNYNXYLUCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds involves various methods. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Another synthesis method for 1-bromobutane derivatives involves the reaction of n-butyl alcohol with phosphorus and liquid bromine, using sulfuric acid as a catalyst . These methods suggest that the synthesis of 2-Bromo-1-phenylbutan-1-one could potentially be achieved through similar bromination reactions involving appropriate phenyl and butanone precursors.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex. For example, the crystal structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene was determined using X-ray diffraction, revealing a nearly planar configuration of the central eight atoms of the molecule . Similarly, the structure of (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one was established through X-ray diffraction analysis, showing a transconformation of the hydrogen atoms in the C8=C9 bond . These findings indicate that the molecular structure of 2-Bromo-1-phenylbutan-1-one could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds can be studied through various chemical reactions. For instance, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, showing that it can undergo reduction to the corresponding alcohol and react with primary amines to form heterocycles . Additionally, 1-bromo-4-acyloxybutanes were used in an intramolecular darzens reaction to prepare 2,7-dioxabicyclo[4.1.0] heptanes . These studies suggest that 2-Bromo-1-phenylbutan-1-one may also participate in similar reactions, potentially serving as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of brominated compounds can vary. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a density of 1.31 g/cc at 13°C and undergoes a phase transition at about -114°C . The surface behavior of 1-bromobutane with isomeric butanol mixtures was studied, revealing information about surface tensions and thermodynamic properties . These findings provide a basis for inferring the physical and chemical properties of 2-Bromo-1-phenylbutan-1-one, which may exhibit similar characteristics such as phase behavior and surface activity.

Scientific Research Applications

Molecular Separation and Adsorption

Research has highlighted the use of molecular structures related to 2-Bromo-1-phenylbutan-1-one in separating haloalkane isomers. Specifically, a leggero pillararene derivative BrP[5]L was demonstrated to separate 1-/2-bromoalkane isomers with near-perfect selectivity. This material's amorphous and nonporous features allow it to adsorb certain bromoalkanes from mixtures, with high purity levels achieved, leveraging the thermostability of certain alkane-loaded structures. This innovative approach provides a new dimension to separation techniques in industrial applications (Wu et al., 2022).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of α-hydroxyketones, showcasing the potential of 2-Bromo-1-phenylbutan-1-one derivatives in organic synthesis. The use of a dithiane oxide unit as an asymmetric building block and a modified Sharpless enantioselective sulphur oxidation technique has led to the production of 2-(R)and 2-(S)-hydroxy-1-phenylbutan-1-ones with high enantiomeric excesses. This underlines the chemical's role in intricate synthetic processes that require precise control over molecular configuration (Page, Purdie & Lathbury, 1996).

Pyrolysis and Reaction Kinetics

2-Bromo-1-phenylbutan-1-one and its derivatives have also been a subject of interest in the study of pyrolysis and reaction kinetics. Investigations into the rates of elimination and the unimolecular nature of certain reactions of these compounds have provided valuable insights into their thermal stability and reaction mechanisms. This research is crucial for understanding the behavior of these compounds under high-temperature conditions, with implications for their use in various industrial processes (Chuchani & Dominguez, 1983).

Crystal Structure and Biological Activity

The synthesis and structural analysis of related N-(α-bromoacyl)-α-amino esters provide insights into the crystal structure and potential biological activities of these compounds. Understanding the cytotoxicity, antiinflammatory, and antibacterial activities, alongside the physico-chemical properties, expands the scope of these compounds in pharmaceutical research. Such studies also involve in silico toxicological evaluations to ascertain the safety profile of these compounds for potential therapeutic use (Yancheva et al., 2015).

Safety And Hazards

“2-Bromo-1-phenylbutan-1-one” is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place . In case of contact with skin or eyes, the affected area should be rinsed with water .

properties

IUPAC Name

2-bromo-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHOJNYNXYLUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995045
Record name 2-Bromo-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-phenylbutan-1-one

CAS RN

73908-28-8, 877-35-0
Record name alpha-Bromobutyrophenone
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Record name 877-35-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a tetrahydrofuran solution (20 mL) of 9.917 g (67.0 mmol) of butyrophenone, a hexane solution (10 mL) of 11.78 g (1.1 equivalents) of bromine was gradually added at 5° C. The temperature was elevated to 15° C., and the solution was stirred for 1 hour. To the solution, 20 mL of water and 40 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 30 mL of a saturated sodium hydrogen carbonate solution three times, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvents. 1-Phenyl-2-bromo-1-butanone was obtained as a light peach-colored oily substance (23.94 g, crude yield: 92%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.917 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-phenylbutan-1-one (10.0 g, 67.5 mmol) in diethyl ether (200 ml) was slowly added dropwise bromine (10.8 g, 67.5 mmol), and the mixture was stirred at room temperature for 4 hours. The reaction solution was distilled off under reduced pressure to give the desired product (11.1 g, 72.3%) as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S An, BS Park - Tetrahedron, 2018 - Elsevier
Photolysis of α-bromopropiophenones in acetonitrile results in formation of β-bromopropiophenones with good product selectivity, which can be coined as 1,2-Br shift reaction. The …
Number of citations: 3 www.sciencedirect.com
CK Chan, MY Chang - Tetrahedron, 2017 - Elsevier
A new sequential, tandem synthesis of functionalized α-arylnitriles via the bromination/cyanation/deformylation of substituted deoxybenzoin has developed. CuBr 2 -promoted …
Number of citations: 6 www.sciencedirect.com
J Chen, W Guo, Z Wang, L Hu, F Chen… - The Journal of Organic …, 2016 - ACS Publications
The reactions of p-toluenesulfonylmethyl isocyanide (TosMIC) with α-bromocarbonyl compounds leading efficiently to α-sulfonated ketones, esters, and amides were reported, in which …
Number of citations: 31 pubs.acs.org
Y Sharma, GP Pawar… - The Journal of Organic …, 2022 - ACS Publications
… The reaction was performed following the general procedure with sodium 4-methyl-2-nitrobenzenesulfinate (0.5 mmol, 1.0 equiv) and 2-bromo-1-phenylbutan-1-one (0.5 mmol, 1.0 …
Number of citations: 3 pubs.acs.org
A Carlsson, V Sandgren, S Svensson… - Drug testing and …, 2018 - Wiley Online Library
… In Et 2 O (4 mL), 2-Bromo-1-phenylbutan-1-one (490 mg, 2.2 mmol) was dissolved in open air and propylamine (390 μL, 4.7 mmol, 2.1 equiv.) was added. The reaction mixture was …
PM Lundin - 2010 - dspace.mit.edu
Chapter 1 begins with a review of the current literature on cross-coupling methods to generate a-arylcarbonyl compounds, with a special emphasis on asymmetric arylations. The …
Number of citations: 2 dspace.mit.edu
N Griboura, K Gatzonas, CG Neochoritis - ChemMedChem, 2021 - Wiley Online Library
… Interestingly, when 2-bromo-1-phenylbutan-1-one was used as starting material, two compounds were … The reaction between 2-bromo-1-phenylbutan-1-one and ethyl L-cysteine ester. …
I Kholod Zaitseva - 2014 - doc.rero.ch
The purpose of this thesis was to explore different approaches for the synthesis of advanced precursors of rhazinilam analogues. The intramolecular Michael Addition was envisaged in …
Number of citations: 3 doc.rero.ch
Y Liu, B Zhao, Y Li, L Zheng, J Liu - Synthesis, 2011 - thieme-connect.com
… Interestingly, when 2-bromo-1-phenylbutan-1-one (1j) was used as starting material, two … Scheme 3 Reaction of 2-bromo-1-phenylbutan-1-one (1j) and ethyl l-cysteine ester (2) …
Number of citations: 4 www.thieme-connect.com
R Ding, J Li, W Jiao, M Han, Y Liu, H Tian, B Sun - Synthesis, 2018 - thieme-connect.com
The pairing of DMSO and oxalyl bromide is reported as a highly efficient brominating reagent for various alkenes, alkynes and ketones. This bromination approach demonstrates …
Number of citations: 23 www.thieme-connect.com

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